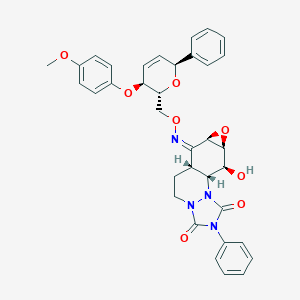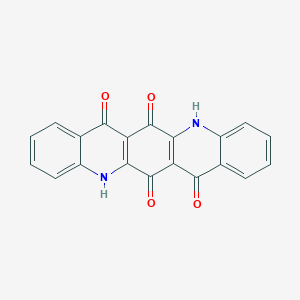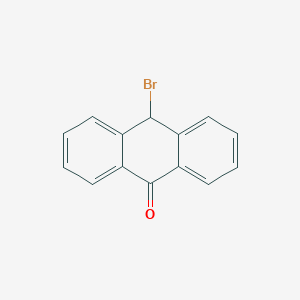
10-Bromoanthrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromoanthrone is a chemical compound that belongs to the class of anthrones. It is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. Researchers have been exploring the synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications of 10-Bromoanthrone.
Mecanismo De Acción
The mechanism of action of 10-Bromoanthrone is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are essential for the survival and replication of the virus or cancer cells. It has been found to inhibit the activity of reverse transcriptase, an enzyme that is crucial for the replication of HIV.
Efectos Bioquímicos Y Fisiológicos
10-Bromoanthrone has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the programmed cell death of the cancer cells. The compound has also been found to inhibit the activity of certain enzymes that are essential for the survival and replication of the virus or cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Bromoanthrone has several advantages and limitations for lab experiments. The compound has a high potency and specificity towards the target enzyme or cell. It is also relatively easy to synthesize in the lab. However, the compound has some limitations, such as its low solubility in water, which makes it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 10-Bromoanthrone. One of the most promising directions is to explore its potential as a cancer therapy. Researchers can investigate the compound's ability to induce apoptosis in cancer cells and its efficacy in animal models. Another direction is to explore the compound's potential as an HIV inhibitor. Researchers can investigate the compound's mechanism of action and its efficacy in clinical trials.
Conclusion
In conclusion, 10-Bromoanthrone is a synthetic compound that has gained significant attention in the field of scientific research. The compound has shown promising results as an HIV inhibitor and a potential cancer therapy. Researchers have been exploring the synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications of 10-Bromoanthrone. There are several future directions for the research on this compound, and it has the potential to become a valuable tool in the fight against HIV and cancer.
Métodos De Síntesis
The synthesis of 10-Bromoanthrone is a complex process that involves several steps. The most commonly used method for synthesizing 10-Bromoanthrone is the Friedel-Crafts acylation reaction. In this method, anthrone is treated with bromine and aluminum chloride to yield 10-Bromoanthrone. The yield of this reaction is moderate, and the purification of the final product is a challenging task.
Aplicaciones Científicas De Investigación
10-Bromoanthrone has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV). The compound has also shown promising results in the treatment of cancer. 10-Bromoanthrone has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
Número CAS |
1560-32-3 |
|---|---|
Nombre del producto |
10-Bromoanthrone |
Fórmula molecular |
C14H9BrO |
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
10-bromo-10H-anthracen-9-one |
InChI |
InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,13H |
Clave InChI |
JOCKUVSACGIBRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |
Otros números CAS |
1560-32-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



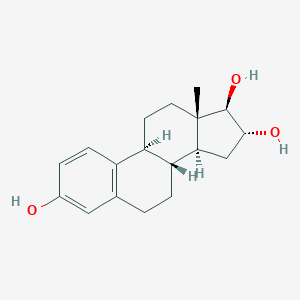
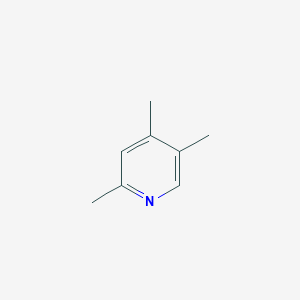
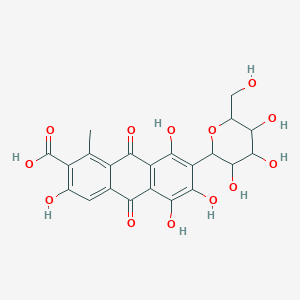
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
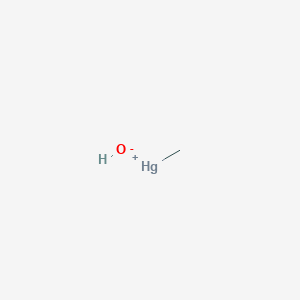
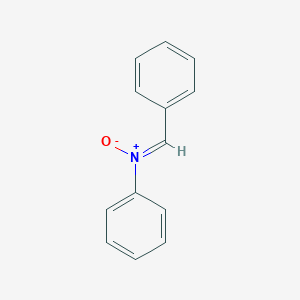
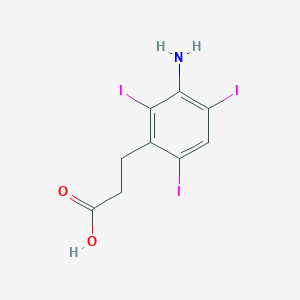
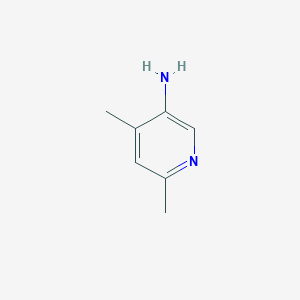

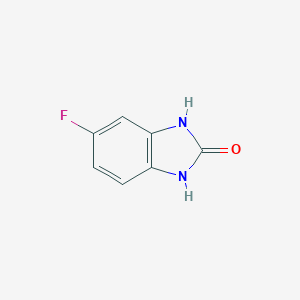
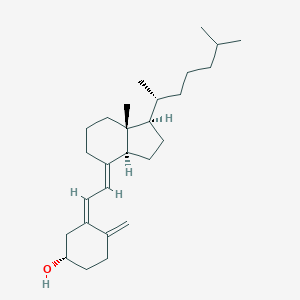
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
